3-(4-chlorophenyl)-1H-indazole
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Overview
Description
3-(4-chlorophenyl)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate then undergoes cyclization with ortho-substituted aromatic aldehydes or ketones to yield the desired indazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 4-chlorophenyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone or other nucleophilic agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
3-(4-chlorophenyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound shares a similar structural motif but differs in its biological activity and applications.
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Another related compound with distinct chemical properties and uses.
Uniqueness
3-(4-chlorophenyl)-1H-indazole is unique due to its specific structural features and the presence of the 4-chlorophenyl group. This uniqueness contributes to its diverse range of applications and its potential as a versatile chemical entity in various fields of research and industry .
Properties
Molecular Formula |
C13H9ClN2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1H-indazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16) |
InChI Key |
SUZNKLGMTWHYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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